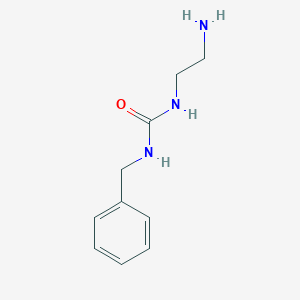
1-(2-Aminoethyl)-3-benzylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-benzylurea is an organic compound that features a urea moiety substituted with a benzyl group and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Aminoethyl)-3-benzylurea can be synthesized through a multi-step process involving the reaction of benzyl isocyanate with 2-aminoethylamine. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the amine to form the desired urea derivative. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl)-3-benzylurea can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-3-benzylurea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-3-benzylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-3-benzylurea can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-Aminoethyl)-3-methylurea: Similar structure but with a methyl group instead of a benzyl group.
1-(2-Aminoethyl)-3-ethylurea: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its hydrophobic interactions and binding affinity with target molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3-benzylurea |
InChI |
InChI=1S/C10H15N3O/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H2,12,13,14) |
Clé InChI |
SMUJEJKXOTWAPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



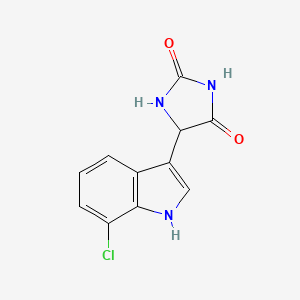
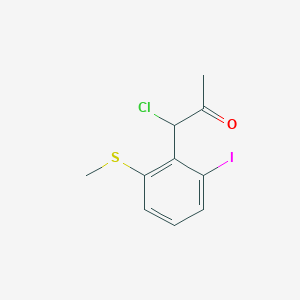
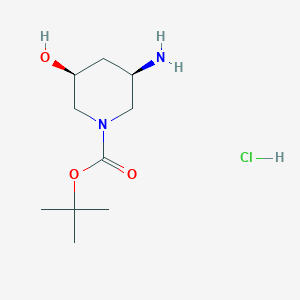

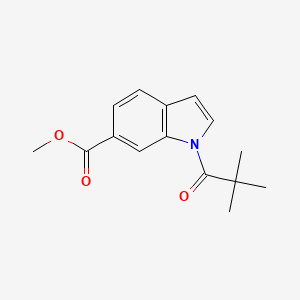
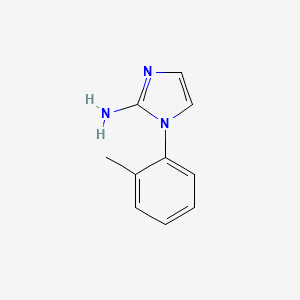
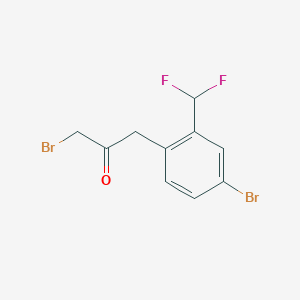



![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
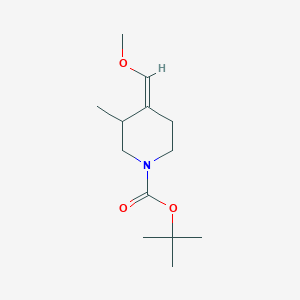
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
